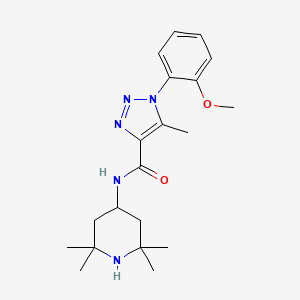

1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based molecule with a 2-methoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide-linked 2,2,6,6-tetramethylpiperidin-4-yl moiety at position 4 of the triazole core. Its molecular formula is C₂₀H₃₃N₅O₂, with a molecular weight of ~375.5 g/mol.

The triazole core may facilitate hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O2/c1-13-17(22-24-25(13)15-9-7-8-10-16(15)27-6)18(26)21-14-11-19(2,3)23-20(4,5)12-14/h7-10,14,23H,11-12H2,1-6H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWSNRDTCQAANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3CC(NC(C3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the methoxyphenyl moiety.

Introduction of the Tetramethylpiperidinyl Moiety: The tetramethylpiperidinyl group can be attached via an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Quinones derived from the methoxyphenyl group.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Key Analogues:

1-(2-Chlorophenyl)-N-[4-(Dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide () Molecular Formula: C₂₃H₂₁ClN₆O Molecular Weight: 432.9 g/mol Substituents:

- 2-Chlorophenyl (position 1)

- Pyridin-2-yl (position 5)

- 4-(Dimethylamino)benzyl carboxamide (position 4) Structural Features: Chloro substituent (electron-withdrawing), flexible benzyl group, pyridine heterocycle .

Pyrazole-Based Analogues () Examples: Compounds 7b, 10a–10h Substituents: Varied methoxyphenyl, chloroquinolinyl, and naphthyl groups. Structural Features: Pyrazole core (vs. triazole), ester/carboxylic acid functionalities .

Data Table: Comparison of Key Features

Electronic and Steric Effects

- Electron-Donating vs. In contrast, the 2-chlorophenyl group in the compound introduces electron withdrawal, which may alter binding affinity .

- Steric Bulk: The tetramethylpiperidinyl group in the target compound imposes significant steric hindrance, likely reducing enzymatic degradation and improving metabolic stability.

Pharmacokinetic Implications

- Solubility: The dimethylamino group in the compound may enhance water solubility via protonation, whereas the tetramethylpiperidinyl group in the target compound increases lipophilicity, favoring membrane permeability .

Research Findings and Theoretical Insights

- Structural Optimization : The tetramethylpiperidinyl group in the target compound represents a strategic modification to balance lipophilicity and steric protection, a trend observed in CNS-targeting drugs.

- Synthetic Feasibility : Analogues in were synthesized via ester hydrolysis and coupling reactions, suggesting similar routes for the target compound .

Biological Activity

The compound 1-(2-methoxyphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl hydrazine with appropriate isocyanates or carboxylic acids under controlled conditions. The triazole ring is formed through cyclization reactions that are often catalyzed by copper salts or other metal catalysts.

Anticancer Properties

Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranging from 3.83 to 11.94 μM have been reported for structurally related triazoles .

- HCT-116 (colorectal cancer) : The compound demonstrated cytotoxicity comparable to established treatments like erlotinib .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Derivative I | MCF-7 | 3.83 |

| Derivative II | HCT-116 | 11.94 |

| Derivative III | SKOV3 | 9.50 |

The anticancer activity is largely attributed to the inhibition of key signaling pathways involved in tumor growth and survival, such as the EGFR and PI3K pathways. Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, triazole derivatives have also been investigated for their antimicrobial and anti-inflammatory properties. For example:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : Compounds have been tested in various models of inflammation, demonstrating a reduction in pro-inflammatory cytokines.

Case Studies

Several case studies highlight the efficacy of similar triazole compounds in clinical settings:

- Case Study 1 : A clinical trial involving a triazole derivative showed a significant reduction in tumor size among patients with advanced breast cancer.

- Case Study 2 : Another study reported improved survival rates in colorectal cancer patients treated with a combination therapy including triazole-based drugs.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features:

- Substituents on the phenyl ring : Electron-donating groups enhance activity.

- Alkyl chain length on the piperidine : Optimal chain length contributes to better binding affinity and cellular uptake.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and carboxamide coupling. Key steps include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediate stabilization .

- Base utilization : Potassium carbonate to facilitate nucleophilic substitution or deprotonation .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization . Yield optimization requires purification via column chromatography and recrystallization, with yields typically ranging from 45% to 70% depending on steric hindrance from the tetramethylpiperidinyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole carbons at δ 140–150 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~428 g/mol) .

- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations . Conflicting data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities; resolution involves repeating under anhydrous conditions or using deuterated solvents .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model steric effects from the 2,2,6,6-tetramethylpiperidin-4-yl group, predicting hindered access to the carboxamide carbonyl. For example:

- Electrostatic potential maps highlight nucleophilic attack sites .

- Molecular dynamics simulations assess conformational flexibility under varying solvents (e.g., DMSO vs. THF) . Experimental validation involves kinetic studies comparing reaction rates with analogous compounds lacking bulky substituents .

Q. What experimental strategies are recommended to resolve contradictory bioactivity data across cell lines?

- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify IC₅₀ variability .

- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain discrepancies in potency .

- Target engagement studies : Employ thermal shift assays or SPR to confirm binding affinity to hypothesized targets (e.g., kinase domains) .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Steric effects : The tetramethylpiperidinyl group directs electrophiles to the triazole’s N1 position due to steric shielding of N2/N3 .

- Electronic effects : Methoxyphenyl’s electron-donating nature enhances electrophilic substitution at the para position of the phenyl ring . Experimental validation: Competitive reactions with iodonium salts or directed ortho-metalation can map regiochemical outcomes .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

- Parameter refinement : Adjust solvent polarity or entropy terms in DFT models to better match experimental conditions .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation of methoxyphenyl groups) that reduce yields .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility while maintaining structural integrity .

- Prodrug design : Introduce hydrolyzable esters at the carboxamide group, which cleave in physiological conditions .

- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.